molecular formula C14H11BrO B8166692 3'-Bromo-2'-methyl-[1,1'-biphenyl]-4-carbaldehyde

3'-Bromo-2'-methyl-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B8166692
M. Wt: 275.14 g/mol
InChI Key: UFRPWCMRMBZNKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Bromo-2’-methyl-[1,1’-biphenyl]-4-carbaldehyde is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a bromine atom at the 3’ position, a methyl group at the 2’ position, and an aldehyde group at the 4 position on the biphenyl structure. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-2’-methyl-[1,1’-biphenyl]-4-carbaldehyde typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 3-bromo-2-methylbenzoic acid with phenylboronic acid in the presence of a palladium catalyst . This reaction is carried out under mild conditions, usually at temperatures ranging from 10 to 150°C for 1 to 12 hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3’-Bromo-2’-methyl-[1,1’-biphenyl]-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products:

    Oxidation: 3’-Bromo-2’-methyl-[1,1’-biphenyl]-4-carboxylic acid

    Reduction: 3’-Bromo-2’-methyl-[1,1’-biphenyl]-4-methanol

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used

Scientific Research Applications

3’-Bromo-2’-methyl-[1,1’-biphenyl]-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in the development of probes for biological imaging and in the study of enzyme-substrate interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’-Bromo-2’-methyl-[1,1’-biphenyl]-4-carbaldehyde depends on its specific application. In chemical reactions, the compound acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

  • 2-Bromo-2’-methyl-[1,1’-biphenyl]-4-carbaldehyde
  • 3-Bromo-2’-methyl-[1,1’-biphenyl]-4-methanol
  • 3-Bromo-2’-methyl-[1,1’-biphenyl]-4-carboxylic acid

Comparison: 3’-Bromo-2’-methyl-[1,1’-biphenyl]-4-carbaldehyde is unique due to the specific positioning of the bromine, methyl, and aldehyde groups on the biphenyl structure. This unique arrangement allows for specific reactivity and applications that may not be achievable with other similar compounds. For example, the presence of the aldehyde group at the 4 position makes it a valuable intermediate for further functionalization and derivatization.

Properties

IUPAC Name

4-(3-bromo-2-methylphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO/c1-10-13(3-2-4-14(10)15)12-7-5-11(9-16)6-8-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRPWCMRMBZNKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.